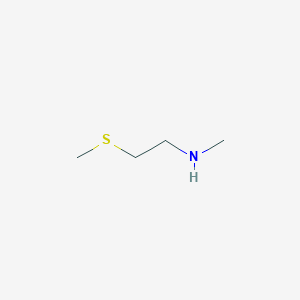

N-methyl-2-(methylthio)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-methylsulfanylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEQDVAYBZLKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21485-78-9 | |

| Record name | N-Methyl-2-(methylthio)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Differences Between 4'-Methylpropiophenone and its α-Brominated Derivative

A Note on Chemical Identification: Initial analysis of the requested CAS numbers, 21485-78-9 and 18542-42-2, revealed two fundamentally different chemical structures: 2-Bromo-4'-methylpropiophenone and 2-(Methylthio)ethylamine, respectively. A direct comparison for drug development professionals would be of limited value. This guide has been structured based on the likely scientific intent of the query, which is to compare a starting material with its direct, functionally altered derivative. Therefore, this document will provide an in-depth comparison between 4'-Methylpropiophenone (CAS 5337-93-9) and its crucial synthetic intermediate, 2-Bromo-4'-methylpropiophenone (CAS 1451-82-7) . This comparison is vital for understanding the impact of α-halogenation on the reactivity, application, and safety of aromatic ketones in synthetic chemistry.

Introduction: The Significance of α-Bromination

In the landscape of organic synthesis, particularly in the pharmaceutical sector, the transformation of a stable ketone into a reactive intermediate is a cornerstone of building molecular complexity. 4'-Methylpropiophenone is an aromatic ketone that serves as a foundational building block.[1] While stable and useful in its own right, its synthetic utility is dramatically expanded through α-bromination to yield 2-Bromo-4'-methylpropiophenone.[2][3] This guide will dissect the critical differences between these two compounds, exploring how the introduction of a single bromine atom fundamentally alters the molecule's physicochemical properties, reactivity, and applications in drug development and other chemical industries.

Physicochemical Properties: A Comparative Overview

The addition of a bromine atom significantly alters the physical properties of the parent molecule. The most notable changes are in molecular weight, melting point, and density. While 4'-Methylpropiophenone is a liquid at room temperature, its brominated counterpart is a solid, a crucial consideration for handling, storage, and reaction setup.

| Property | 4'-Methylpropiophenone | 2-Bromo-4'-methylpropiophenone |

| CAS Number | 5337-93-9 | 1451-82-7 |

| Molecular Formula | C₁₀H₁₂O[4][5] | C₁₀H₁₁BrO[6][7] |

| Molecular Weight | 148.20 g/mol [4][8] | 227.10 g/mol [2][7] |

| Appearance | Colorless to pale yellow liquid[5] | White to off-white crystalline solid[2] |

| Melting Point | 7.2 °C[1] | 75-77 °C |

| Boiling Point | 238-239 °C[1][9] | 273 °C |

| Solubility | Soluble in organic solvents like chloroform and hexane.[1][9] | Soluble in DMF, DMSO, and ethanol.[6] Sparingly soluble in water.[2] |

Synthesis and Reactivity: From Stable Precursor to Activated Intermediate

The core difference between the two compounds lies in their synthesis and resulting chemical reactivity. 4'-Methylpropiophenone is the starting material for the synthesis of 2-Bromo-4'-methylpropiophenone, a transformation that activates the molecule for subsequent nucleophilic substitution reactions.

Synthesis of 4'-Methylpropiophenone

The most common and industrially significant method for synthesizing 4'-Methylpropiophenone is the Friedel-Crafts acylation .[10] This reaction involves the electrophilic aromatic substitution of toluene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[10] The reaction is generally regioselective, with the acyl group adding to the para position of the toluene ring due to the directing effect of the methyl group.[10]

Synthesis of 2-Bromo-4'-methylpropiophenone: The Activation Step

The conversion of 4'-Methylpropiophenone to its α-brominated derivative is a critical activation step. This is typically achieved through an acid-catalyzed α-halogenation reaction .[11][12]

Experimental Protocol: α-Bromination of 4'-Methylpropiophenone

-

Objective: To synthesize 2-Bromo-4'-methylpropiophenone from 4'-Methylpropiophenone.

-

Reagents:

-

Procedure (based on Chloroform/AlCl₃ method):

-

Dissolve 4'-methylpropiophenone in chloroform in a reaction vessel, in the presence of a small amount of finely ground aluminum chloride.[13]

-

Cool the mixture using an ice bath.[13]

-

Prepare a solution of bromine in chloroform.[13]

-

Add the bromine solution dropwise to the cooled reaction mixture.[13]

-

Allow the mixture to react overnight at ambient temperature.[13]

-

Filter the mixture and evaporate the solvent from the filtrate.[13]

-

Wash the resulting crystalline residue with diethyl ether to yield 2-Bromo-4'-methylpropiophenone.[13]

-

The Causality of Enhanced Reactivity

The introduction of the bromine atom at the α-position (the carbon atom adjacent to the carbonyl group) dramatically increases the electrophilicity of this carbon.[14] This is due to the electron-withdrawing inductive effect of the bromine atom. The C-Br bond creates a reactive site, making the α-carbon highly susceptible to attack by nucleophiles. This enhanced reactivity is the primary reason for the synthetic importance of 2-Bromo-4'-methylpropiophenone.[14] While 4'-Methylpropiophenone's reactivity is largely confined to the carbonyl group and the aromatic ring, the α-bromoketone can readily undergo nucleophilic substitution and elimination reactions, opening up a wide range of synthetic possibilities.[11][14]

Caption: Workflow from stable precursor to activated intermediate.

Applications in Drug Development and Organic Synthesis

The divergent reactivity profiles of these two compounds lead to distinct roles in the synthesis of pharmaceuticals and other fine chemicals.

-

4'-Methylpropiophenone: Its primary role is that of a starting material or building block.[1] It is used in the synthesis of various compounds, including tolperisone (a muscle relaxant) and other pharmaceutical intermediates.[9] Its applications also extend to being a photoinitiator in polymerization processes.[5]

-

2-Bromo-4'-methylpropiophenone: This compound is a quintessential synthetic intermediate, valued for its ability to introduce the 1-(4-methylphenyl)-1-oxopropan-2-yl moiety into a target molecule.[2][15] Its high reactivity makes it a key precursor in the synthesis of a range of pharmaceuticals.[2] However, it is most notoriously known as a controlled precursor for the synthesis of substituted cathinones, such as mephedrone (4-methylmethcathinone or 4-MMC).[3][12] The synthesis of 4-MMC involves a nucleophilic substitution reaction where the bromine atom on 2-Bromo-4'-methylpropiophenone is displaced by methylamine.[12] Due to this application, its sale and production are monitored by regulatory authorities.[12]

Analytical Differentiation

Distinguishing between 4'-Methylpropiophenone and 2-Bromo-4'-methylpropiophenone in a laboratory setting is straightforward using standard analytical techniques.

-

Mass Spectrometry (MS): The most definitive method. The mass spectrum of 2-Bromo-4'-methylpropiophenone will show a characteristic isotopic pattern for bromine (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br), and its molecular ion peak will be 78 mass units higher than that of 4'-Methylpropiophenone.

-

Infrared (IR) Spectroscopy: Both compounds will show a strong absorption band for the carbonyl (C=O) group. The C-Br stretch in 2-Bromo-4'-methylpropiophenone would appear in the fingerprint region, but other spectral differences, such as shifts in the C-H bending vibrations, would also be present.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton on the α-carbon in 2-Bromo-4'-methylpropiophenone will be significantly downfield shifted compared to the corresponding protons in 4'-Methylpropiophenone due to the deshielding effect of the adjacent bromine atom.

-

¹³C NMR: Similarly, the α-carbon in the brominated compound will be shifted, providing a clear diagnostic signal.

-

Safety and Handling

The introduction of an α-bromo group generally increases the toxicity and irritant properties of a ketone.

-

4'-Methylpropiophenone: It is considered a flammable liquid and requires proper handling to avoid ignition.[1]

-

2-Bromo-4'-methylpropiophenone: It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. As an α-bromoketone, it is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

The comparison between 4'-Methylpropiophenone and 2-Bromo-4'-methylpropiophenone serves as a classic case study in synthetic organic chemistry, illustrating the power of functional group transformation to activate a molecule. The α-bromination reaction converts a relatively stable aromatic ketone into a highly versatile and reactive intermediate, unlocking pathways to a vast array of more complex molecules, including important pharmaceuticals and controlled substances. For researchers and drug development professionals, understanding the profound differences in reactivity, safety, and application that arise from this seemingly simple atomic substitution is fundamental to designing efficient and safe synthetic routes.

References

-

Fiveable. (2024, November 25). α-bromoketone Definition. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4'-Methylpropiophenone (CAS 5337-93-9). Retrieved from [Link]

-

LookChem. (2025, December 10). Cas no 5337-93-9 (4-Methylpropiophenone). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

ACS Publications. (n.d.). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2010, August 25). Direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-BROMO-4'-METHYLPROPIOPHENONE. Retrieved from [Link]

-

Safrole. (n.d.). Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone. Retrieved from [Link]

-

FAQ. (2019, December 12). How is 2-Bromo-4-Methylpropiophenone Used in the Synthesis of 4-MMC HCl? Retrieved from [Link]

Sources

- 1. m.chem960.com [m.chem960.com]

- 2. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. safrole.com [safrole.com]

- 4. 4'-Methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. CAS 5337-93-9: 4′-Methylpropiophenone | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [precision.fda.gov]

- 8. 4′-Methylpropiophenone | CAS 5337-93-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. 4'-Methylpropiophenone | 5337-93-9 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Page loading... [guidechem.com]

- 13. prepchem.com [prepchem.com]

- 14. fiveable.me [fiveable.me]

- 15. The role of 2-bromo-4-methylpropiophenone acting as intermediate for 4-MMC HCl synthesis_Chemicalbook [chemicalbook.com]

- 16. 4'-Methylpropiophenone: Applications, synthesis and FTIR_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N-methyl-2-(methylthio)ethanamine: Synthesis, Properties, and Applications

Introduction

N-methyl-2-(methylthio)ethanamine is a bifunctional organic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its structure, featuring a secondary amine and a thioether group, allows for a diverse range of chemical transformations, making it an important intermediate in the creation of more complex molecules. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical and spectroscopic properties, a detailed synthetic protocol, its applications in the synthesis of bioactive compounds, and essential safety and handling information.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical compound is crucial for scientific communication and reproducibility. This compound is known by several synonyms, and its hydrochloride salt is also commercially available.

| Identifier | Value | Source |

| IUPAC Name | N-methyl-2-(methylthio)ethan-1-amine | [1] |

| Synonyms | N-methyl-2-(methylsulfanyl)ethanamine, Methyl[2-(methylsulfanyl)ethyl]amine, Ethanamine, N-methyl-2-(methylthio)- | [1][2] |

| CAS Number (Free Base) | 21485-78-9 | [3] |

| CAS Number (HCl Salt) | 98021-13-7 | [1] |

| Molecular Formula | C₄H₁₁NS | [4] |

| Molecular Weight | 105.20 g/mol | [2] |

| InChI Key | RBEQDVAYBZLKRS-UHFFFAOYSA-N | [3] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Temperature | Room Temperature | [3] |

Spectroscopic Characterization

While specific spectra are often proprietary to suppliers, the expected spectroscopic features of this compound can be predicted based on its structure. Spectroscopic data for the hydrochloride salt, including NMR, HPLC, and LC-MS, are noted to be available from some suppliers.[5]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the S-methyl protons, a singlet or a doublet for the N-methyl protons (which may couple with the N-H proton), and two triplets for the ethylene bridge protons. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the two methyl carbons and the two methylene carbons of the ethyl chain.

-

IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching absorption for the secondary amine, along with C-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for similar thioether amines.[6] The following proposed two-step synthesis involves the initial preparation of 2-(methylthio)ethylamine, followed by N-methylation.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Methylthio)ethylamine

This procedure is adapted from a known synthesis of 2-(methylthio)ethylamine.[6]

-

Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) as a 60% dispersion in mineral oil in an anhydrous solvent like tetrahydrofuran (THF).

-

Addition of Cysteamine: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of cysteamine (2-aminoethanethiol) in THF via the dropping funnel. The addition should be controlled to manage the evolution of hydrogen gas.

-

S-methylation: After the addition is complete, allow the mixture to stir at room temperature for a designated period to ensure complete formation of the sodium thiolate. Then, cool the mixture back to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Reaction and Work-up: Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction carefully with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-(methylthio)ethylamine.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2-(methylthio)ethylamine from Step 1 in a suitable solvent such as acetonitrile. Add a base, for instance, potassium carbonate (K₂CO₃).

-

N-methylation: To this stirred suspension, add a methylating agent like dimethyl sulfate dropwise at room temperature.

-

Reaction and Purification: Heat the reaction mixture to reflux and monitor its progress by TLC. Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by distillation or column chromatography to afford this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to its nucleophilic nitrogen and the presence of a sulfur atom that can be involved in various transformations. Its utility is particularly evident in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity.

A closely related and highly reactive derivative, N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), serves as a prime example of the synthetic potential of this chemical scaffold. NMSM is a "push-pull" alkene with four active sites, making it an excellent precursor for a wide array of heterocyclic systems.[7][8]

Synthesis of Bioactive Heterocycles from an NMSM Intermediate

NMSM is employed in the synthesis of fused heterocyclic compounds with potential pharmacological activities, including antitumor and antibacterial properties.[7][8] This highlights the value of the this compound core structure in medicinal chemistry.

Caption: Synthesis of bioactive heterocycles using an NMSM intermediate.

Safety, Handling, and Storage

Proper handling and storage of this compound and its precursors are essential due to their potential hazards. The safety information is primarily derived from safety data sheets for the closely related 2-(methylthio)ethylamine.[1]

| Hazard Category | Details |

| GHS Pictograms | Flame, Corrosive |

| Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] It is also noted to be air-sensitive.[1]

-

Spill and Disposal: In case of a spill, remove all sources of ignition and use inert absorbent material for cleanup.[1] Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for the construction of complex molecular architectures, particularly bioactive heterocyclic compounds. This guide has provided a detailed technical overview of its nomenclature, properties, a plausible synthetic route, and crucial safety information to aid researchers in its effective and safe utilization. As the demand for novel therapeutic agents continues to grow, the importance of such adaptable building blocks in the drug development pipeline is likely to increase.

References

- AiFChem. (2025, October 21). 98021-13-7 | this compound Hydrochloride. AiFChem.

- MilliporeSigma. (n.d.). This compound | 21485-78-9.

- Guidechem. (2022, January 11). How to Synthesize 2-(METHYLTHIO)ETHYLAMINE?

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- BLD Pharm. (n.d.). 98021-13-7|this compound Hydrochloride.

- SIELC Technologies. (2018, May 16). (2-(Methylthio)ethyl)amine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Methylthio)ethanamine | 18542-42-2.

- ChemWhat. (2024, August 29). Cas no 21485-78-9 (this compound).

- Thermo Fisher Scientific. (n.d.). 2-(Methylthio)ethylamine, 97%.

- PrepChem. (n.d.). Synthesis of N-methyl-2-[[2-(trimethylsilyl)ethyl]thio]ethyl amine.

- Abedinifar, F., Larijani, B., & Mahdavi, M. (2022). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021). RSC Advances, 12(49), 30436–30462.

- precisionFDA. (n.d.). 2-(METHYLTHIO)ETHYLAMINE.

- NIST. (n.d.). Ethenamine, N-methyl-1-(methylthio)-2-nitro-. NIST Chemistry WebBook.

- BenchChem. (n.d.). Synthetic protocols using Ethanamine, N-methylene- as a reagent.

- SciSpace. (2022, October 26). Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular.

- Sigma-Aldrich. (n.d.). 2-(Methylthio)ethylamine 97%.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. prepchem.com [prepchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. 98021-13-7|this compound Hydrochloride|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scispace.com [scispace.com]

- 8. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

safety data sheet (SDS) for N-methyl-2-(methylthio)ethanamine

Technical Guide: Safety & Handling of N-methyl-2-(methylthio)ethanamine

Chemical Identity & Structural Context

This compound is a bifunctional building block featuring a secondary amine and a thioether (sulfide) moiety. It serves as a critical intermediate in the synthesis of H2-receptor antagonists (e.g., Ranitidine analogs) and N,S-donor ligands for organometallic catalysis.

Due to the distinct physical states of its forms, this guide addresses both the Free Base (Liquid, High Hazard) and the Hydrochloride Salt (Solid, Moderate Hazard).

| Feature | Free Base (Primary Target) | Hydrochloride Salt (Stable Form) |

| CAS Number | 21485-78-9 | 98021-13-7 |

| Formula | C₄H₁₁NS | C₄H₁₂ClNS |

| MW | 105.20 g/mol | 141.67 g/mol |

| State | Colorless to pale yellow liquid | White to off-white crystalline solid |

| Odor | Stench (Sulfurous, amine-like) | Mild / Odorless (unless damp) |

| Solubility | Miscible in organic solvents (DCM, THF) | Water soluble; hygroscopic |

Hazard Profiling & Risk Assessment

Core Directive: Treat the Free Base as the primary safety challenge. The salt is a stabilized form but reverts to the free base upon exposure to basic conditions or metabolic processing.

GHS Classification (Derived via Read-Across)

Data extrapolated from the structural analog 2-(methylthio)ethanamine (CAS 18542-42-2) and standard amine/sulfide profiles.

-

Flammable Liquid (Category 3): Flash point estimated at 35–40°C . Vapor can travel to ignition sources.[1]

-

Skin Corrosion/Irritation (Category 1B/2): The free base is corrosive to tissue due to high basicity (

). The salt is a Skin Irritant (Category 2). -

Eye Damage (Category 1): Risk of irreversible corneal damage (Free Base).

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed. Inhalation of vapors may cause pulmonary edema (delayed).

Causality of Hazards

-

The "Amine-Sulfide" Synergism: The secondary amine is a nucleophile that reacts with atmospheric CO₂ (carbamate formation), while the thioether is susceptible to oxidation (sulfoxide formation). This degradation releases heat and potentially toxic byproducts (SOx, NOx) if uncontrolled.

-

Stench Fatigue: The sulfur moiety causes rapid olfactory fatigue. Do not rely on smell to detect leaks.

Handling, Storage & Stability Protocol

Objective: Prevent oxidative degradation and personnel exposure.[1][2]

Storage Architecture

-

Atmosphere: Store under Argon or Nitrogen . The free base is air-sensitive.

-

Temperature: Refrigerate (2–8°C).

-

Container: Amber glass with PTFE-lined septum caps. Avoid metal containers (corrosion risk).

Transfer Workflow (Liquid Free Base)

Use the following decision logic for transferring the reagent:

Emergency Response & Spill Management

Self-Validating Protocol: In the event of a spill, the priority is neutralization and vapor suppression .

Firefighting

-

Media: Alcohol-resistant foam, dry chemical, or CO₂. Do not use high-volume water jets (spreads the immiscible organic liquid).

-

Combustion Products: Emits toxic fumes of Carbon Oxides (COx), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). Full SCBA is mandatory.

Chemical Spill (Liquid)

-

Evacuate: Clear the area of ignition sources.[2]

-

Suppress: Cover spill with activated carbon or vermiculite to suppress stench and vapors.

-

Neutralize: Treat the absorbed material with a dilute bleach solution (sodium hypochlorite) cautiously to oxidize the sulfide to sulfoxide (reducing stench), but be aware this is exothermic.

-

Disposal: Collect in a dedicated "High Sulfur" waste stream. Do not mix with acid waste (risk of H₂S generation).

Synthesis & Application Context

Researcher's Note: When using this reagent in drug development (e.g., synthesizing ranitidine-like pharmacophores), the nucleophilicity of the secondary amine is the primary reaction driver, but the thioether can poison metal catalysts (Pd, Pt).

-

Reaction Monitoring: Use TLC with Ninhydrin stain (Amine detection) or KMnO₄ stain (Sulfide oxidation).

-

Quenching: When quenching reactions containing this amine, avoid strong acids if the product is acid-labile; however, acidification is the standard method to remove unreacted amine into the aqueous phase during workup.

Physical & Chemical Properties Table

| Property | Value (Free Base) | Method/Note |

| Boiling Point | ~146–149°C | Extrapolated from CAS 18542-42-2 [1] |

| Flash Point | ~36–40°C | Closed Cup (Estimated) [1] |

| Density | 0.93–0.98 g/mL | @ 20°C |

| Vapor Pressure | < 5 mmHg | @ 20°C (Low volatility but potent odor) |

| pKa | ~10.0 | Conjugate acid (Amine protonation) |

| Appearance | Colorless Liquid | Darkens upon oxidation |

References

-

Tokyo Chemical Industry (TCI). (n.d.). 2-(Methylthio)ethylamine (CAS 18542-42-2) Safety Data Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Methyl-2-(methylthio)ethylamine Hydrochloride (CAS 98021-13-7) Product Sheet. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound.[3] National Library of Medicine. Retrieved from

-

Fisher Scientific. (n.d.). Safety Data Sheet for Thioether Amines. Retrieved from

Sources

Methodological & Application

Application Note: N-methyl-2-(methylthio)ethanamine as a Bidentate Ligand

High-Performance Coordination Strategies for Catalysis and Bioinorganic Modeling

Part 1: Executive Summary & Ligand Profile

N-methyl-2-(methylthio)ethanamine (CAS: 98021-13-7 for HCl salt) is a bidentate, heterotopic chelator featuring a "hard" secondary amine donor and a "soft" thioether sulfur donor. Unlike symmetrical diamines (e.g., ethylenediamine) or diphosphines, this ligand exhibits hemilability —a dynamic property where the softer sulfur arm can reversibly dissociate from the metal center under specific conditions, creating a vacant coordination site for substrate binding while the nitrogen anchor maintains the complex integrity.

Ligand Specifications

| Property | Data |

| IUPAC Name | N-Methyl-2-(methylsulfanyl)ethan-1-amine |

| Formula | |

| Molecular Weight | 105.20 g/mol (Free base) |

| Coordination Mode | |

| Chelate Ring Size | 5-membered (stable) |

| Key Advantage | Hemilability (S-dissociation), Steric modulation via N-Me group |

Part 2: Coordination Mechanics & Expert Insights

The Hemilabile Advantage

In homogeneous catalysis (e.g., Pd-catalyzed cross-coupling), a coordinatively saturated metal center is stable but inactive. A vacant site is required for the oxidative addition of substrates.

-

Static Ligands (Phosphines): Often require forcing conditions to dissociate.

-

This compound: The Pd-S bond is weaker than the Pd-N bond. Under catalytic turnover conditions, the S-arm dissociates ("wings open"), allowing substrate entry, and re-associates ("wings closed") to stabilize the intermediate, preventing metal aggregation (formation of Palladium black).

Stereochemical Complexity (The "Expert" Detail)

Upon coordination to a square-planar metal (Pd(II), Pt(II)), both the Nitrogen and Sulfur atoms become stable stereogenic centers.

-

Chirality: The complex forms a mixture of diastereomers (meso and rac).

-

Fluxionality: Variable Temperature (VT) NMR is the gold standard for characterization. At room temperature, signals may appear broad due to the rapid inversion of the sulfur lone pair (pyramidal inversion) and ring puckering. Cooling the sample often resolves these into distinct isomers.

Mechanistic Pathway Diagram

The following diagram illustrates the hemilabile mechanism utilized in catalysis.

Figure 1: The hemilabile "Open/Shut" mechanism allowing substrate access while preventing catalyst decomposition.

Part 3: Experimental Protocols

Protocol A: Ligand Preparation (Free Basing)

Note: The ligand is often sold as a hydrochloride salt (CAS: 98021-13-7) to prevent oxidation and odor. It must be neutralized before complexation.

Reagents:

-

This compound HCl[1]

-

Sodium Hydroxide (1M aq) or Triethylamine (

) -

Dichloromethane (DCM)

-

Magnesium Sulfate (

)

Procedure:

-

Dissolve 1.0 mmol of the HCl salt in 5 mL of water.

-

Add 1.1 mmol of NaOH (1M) or

. The solution may become cloudy as the free amine separates. -

Extract 3x with 5 mL DCM.

-

Dry combined organic layers over

and filter. -

Critical Step: Use the fresh DCM solution immediately for complexation. Evaporation to dryness is risky due to volatility and oxidation (sulfoxide formation).

Protocol B: Synthesis of [Pd(L)Cl2] Complex

This protocol synthesizes the neutral dichloro-palladium(II) complex.

Reagents:

-

Ligand solution (from Protocol A)

- (Bis(acetonitrile)dichloropalladium(II)) - Preferred precursor due to solubility.

-

Solvent: Dichloromethane (DCM).

Workflow:

-

Precursor Dissolution: Dissolve 1.0 eq (approx 260 mg) of

in 10 mL DCM under Nitrogen. Solution will be orange/yellow. -

Ligand Addition: Add the ligand solution (1.05 eq) dropwise over 5 minutes at room temperature.

-

Observation: The color usually shifts to a lighter yellow or orange precipitate may form depending on concentration.

-

-

Reaction: Stir for 4 hours at ambient temperature. The displacement of labile acetonitrile is rapid.

-

Isolation:

-

Concentrate the solution to ~2 mL using a rotary evaporator (do not dry completely).

-

Add 15 mL of cold Diethyl Ether or Pentane to precipitate the complex.

-

Filter the yellow solid.

-

-

Purification: Wash with diethyl ether (2 x 5 mL) to remove unreacted ligand. Dry under high vacuum.

Figure 2: Step-by-step synthesis workflow for the Palladium(II) complex.

Part 4: Characterization & Troubleshooting

1H NMR Fingerprinting (in )

Upon coordination, the symmetry breaks.

-

N-Methyl: Shifts downfield (approx

2.8 - 3.0 ppm) and may split if N-H coupling is resolved. -

S-Methyl: Distinct downfield shift (approx

2.4 - 2.6 ppm). -

Backbone (

): Becomes an AA'BB' or ABCD system due to the rigid ring structure, appearing as complex multiplets rather than simple triplets.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oily Product | Residual solvent or ligand excess. | Triturate with cold pentane/ether. Sonicate to induce crystallization. |

| Black Precipitate | Pd decomposition (Pd metal). | Ensure |

| Broad NMR Signals | Fluxional behavior (isomerization). | Run NMR at -40°C to freeze out the conformers, or >50°C to coalesce them. |

| Impurity Peaks | Sulfoxide formation ( | Check ligand source. Sulfoxides appear ~2.6-2.8 ppm (distinct from thioether). Use fresh ligand. |

Part 5: Applications

Catalysis (Suzuki-Miyaura Coupling)

The

-

Conditions: 1.0 mol% catalyst, Phenylboronic acid, Aryl bromide,

, Toluene/Water (biphasic), 80°C. -

Mechanism: The S-arm dissociates to allow oxidative addition of Ar-Br, then re-coordinates to prevent Pd aggregation during the transmetallation step.

Bioinorganic Modeling

This ligand mimics the Methionine-Histidine coordination environment found in blue copper proteins (like plastocyanin) or cytochrome c. Researchers use

References

-

Ligand Properties & Hemilability

-

Synthesis of N,S-Complexes

-

Palladium(II)

-

Canovese, L., et al. (2006). Palladium(II) complexes with hemilabile N,S-donor ligands: Synthesis, characterization and kinetics. Inorganica Chimica Acta. Link

-

-

General N,S-Donor Ligand Review

-

Chemical Data (PubChem)

Sources

- 1. 98021-13-7|this compound Hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemistry.wwu.edu [chemistry.wwu.edu]

- 3. 2-Methylthioethylamine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C4H11NS | CID 18670831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine | C7H17NO2 | CID 568338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-methyl-2-(methylthio)ethanamine as a Versatile Building Block for Bioactive Scaffolds

Introduction: Unveiling the Synthetic Potential of a Bifunctional Synthon

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. N-methyl-2-(methylthio)ethanamine, a seemingly simple yet versatile bifunctional molecule, presents itself as a valuable synthon for the discerning organic chemist. Possessing both a secondary amine and a thioether moiety, this compound offers two distinct points for chemical modification, enabling its incorporation into a variety of molecular scaffolds.

While not a direct precursor for common single-step heterocycle syntheses like thiazolidinones, which typically require a thiol, the unique reactivity of this compound makes it an important component in multi-step synthetic routes. Its structural motif is notably present in the side chain of the blockbuster drug Ranitidine, a testament to its utility in constructing complex and pharmacologically relevant molecules.

This technical guide delves into the reactivity profile of this compound and provides detailed protocols for its application in synthetic schemes analogous to those used in the preparation of established pharmaceuticals. We will explore its role in the formation of acyclic precursors that can be further elaborated into complex heterocyclic systems, offering researchers and drug development professionals a comprehensive understanding of its synthetic utility.

Reactivity Profile and Synthetic Considerations

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups:

-

The N-methylamine: This secondary amine is a moderately strong nucleophile and a weak base. It readily participates in reactions typical of secondary amines, including:

-

Condensation with aldehydes and ketones: To form enamines, which are valuable intermediates for C-C bond formation.

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide bonds.

-

Nucleophilic substitution: Displacement of leaving groups in alkyl halides or other electrophilic substrates.

-

-

The Methylthioether: The thioether group is generally less nucleophilic than a thiol. However, the sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties of the molecule and introduce new functionalities. The thioether can also play a crucial role in coordinating to metal centers in certain catalytic reactions.

The presence of both of these functional groups in a compact, flexible ethyl backbone allows for the construction of molecular frameworks where precise positioning of nitrogen and sulfur is critical for biological activity.

Application in the Synthesis of Ranitidine: A Case Study

The synthesis of Ranitidine, a potent H₂ receptor antagonist, provides an excellent illustration of how a 2-(methylthio)ethylamine moiety can be incorporated into a complex drug molecule. While the actual precursor used in most industrial syntheses is 2-(methylthio)ethylamine, the principles are directly applicable to its N-methylated counterpart. The following protocol outlines a key step in the synthesis of a crucial intermediate for Ranitidine, adapted from established literature.[1][2]

Protocol 1: Synthesis of a Ranitidine Precursor

This protocol details the reaction of a furan-containing intermediate with N-methyl-1-(methylthio)-2-nitroethenamine. This showcases how the 2-(methylthio)ethylamine backbone acts as a nucleophile to displace a leaving group, forming a key C-N bond in the final structure.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of Ranitidine.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine | 66356-53-4 | 214.33 | 4.25 g |

| N-methyl-1-(methylthio)-2-nitroethenamine | 61832-41-5 | 148.19 | 3.3 g |

| Acetonitrile | 75-05-8 | 41.05 | 50 mL |

| 36% Methanolic Methylamine | 74-89-5 | 31.06 | 50 mL |

| Activated Charcoal | 7440-44-0 | 12.01 | - |

| Methanol | 67-56-1 | 32.04 | - |

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (4.25 g) and N-methyl-1-(methylthio)-2-nitroethenamine (3.3 g) in acetonitrile (50 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Second Reaction: Dissolve the resulting residue in 36% methanolic methylamine (50 mL) and reflux the solution for 8 hours.

-

Work-up: Remove the solvents under reduced pressure. Dissolve the residue in methanol and treat with activated charcoal to decolorize the solution.

-

Isolation: Filter the solution to remove the charcoal and evaporate the solvent to yield the final product, Ranitidine.[1]

Expected Outcome:

This procedure should yield approximately 5.0 g of Ranitidine as a pale yellow solid. The purity can be assessed by NMR and mass spectrometry.

Model Protocol: Synthesis of a Thiazolidin-4-one

To further illustrate the utility of primary amines in heterocycle synthesis and to provide a comparative context for the reactivity of this compound, the following protocol details a general and efficient one-pot synthesis of a thiazolidin-4-one. This reaction highlights the requirement of a free thiol group, which is absent in this compound.

Protocol 2: One-Pot Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-one

This protocol is a classic example of a multi-component reaction to form a heterocyclic system.

Reaction Scheme:

Figure 2: General scheme for the one-pot synthesis of a thiazolidin-4-one.

Materials and Reagents:

| Reagent | Example | CAS Number | Molecular Weight ( g/mol ) |

| Aromatic Aldehyde | Benzaldehyde | 100-52-7 | 106.12 |

| Primary Amine | Aniline | 62-53-3 | 93.13 |

| Thiol-containing compound | Mercaptoacetic acid (Thioglycolic acid) | 68-11-1 | 92.12 |

| Solvent | Toluene | 108-88-3 | 92.14 |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 |

Experimental Procedure:

-

Reaction Setup: To a solution of an aromatic aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in toluene (10 mL) in a round-bottom flask, add mercaptoacetic acid (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Reflux: Equip the flask with a Dean-Stark apparatus to remove water azeotropically and reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Rationale for the Inapplicability of this compound:

In the mechanism for the formation of the thiazolidin-4-one ring, the thiol group of mercaptoacetic acid acts as a nucleophile, attacking the imine intermediate formed from the aldehyde and the primary amine. This compound possesses a thioether (-S-CH₃) and not a thiol (-SH) group. The thioether is not sufficiently nucleophilic to participate in this cyclization reaction under these conditions. To utilize a similar scaffold, one would need to start with the corresponding thiol, N-methyl-2-mercaptoethanamine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. While its thioether functionality precludes its direct use in common one-pot syntheses of sulfur-containing heterocycles like thiazolidin-4-ones, its bifunctional nature makes it an ideal synthon for multi-step reaction sequences. The synthesis of Ranitidine serves as a prominent example of how the 2-(methylthio)ethylamine core can be strategically incorporated to create potent pharmaceuticals. By understanding the specific reactivity of both the amine and thioether groups, researchers can effectively leverage this compound in the design and execution of innovative synthetic routes towards new chemical entities.

References

-

PrepChem. Synthesis of N-[2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine. Available from: [Link]

-

A new method for the synthesis of ranitidine. Available from: [Link]

- Google Patents. Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.

-

The Royal Society of Chemistry. Synthesis of ranitidine (Zantac) from cellulose-derived 5-(chloromethyl)furfural. Available from: [Link]

- Google Patents. Preparation method of ranitidine.

Sources

Application Notes and Protocols for the Synthesis of Nitroenediamines Utilizing N-Methyl-2-(methylthio)ethanamine

Introduction: The Strategic Importance of Nitroenediamines in Modern Drug Discovery

Nitroenediamines, often referred to as EDAMs, are a compelling class of organic scaffolds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their unique electronic properties, arising from the push-pull nature of the enediamine system conjugated with a strongly electron-withdrawing nitro group, make them versatile building blocks for the synthesis of a diverse array of heterocyclic compounds.[3][4] These resulting heterocyclic structures are frequently found at the core of pharmacologically active agents, exhibiting activities ranging from antitumor and antibacterial to antileishmanial.[2][5]

The strategic value of nitroenediamines lies in their multiple reactive sites, which can be selectively targeted to construct complex molecular architectures.[2][6] This application note provides a comprehensive guide to the synthesis of a specific class of cyclic nitroenediamines, leveraging the bifunctional nature of N-methyl-2-(methylthio)ethanamine as a key building block. The protocols and insights provided herein are designed for researchers, scientists, and professionals in drug development seeking to expand their synthetic repertoire and explore novel chemical space.

The Synthetic Rationale: this compound as a Bifunctional Nucleophile

The synthesis of cyclic nitroenediamines often involves the reaction of a suitable dinitrogen nucleophile with an electrophile containing the nitro-ethene moiety. In this context, this compound serves as an excellent bifunctional nucleophile. The primary amine provides the initial point of nucleophilic attack, while the secondary amine allows for a subsequent intramolecular cyclization. The methylthio group, while not directly participating in the cyclization to form the core nitroenediamine ring, can influence the solubility and downstream reactivity of the final product.

The most common and efficient strategy for the synthesis of the target nitroenediamine involves a condensation reaction between this compound and a suitable nitroketene dithioacetal, such as 1,1-bis(methylthio)-2-nitroethene. This reaction proceeds via a two-step sequence:

-

Initial Nucleophilic Attack: The primary amine of this compound attacks one of the electrophilic carbons of the nitroketene dithioacetal, leading to the displacement of a methylthio group.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack by the secondary amine onto the remaining electrophilic carbon, displacing the second methylthio group and forming the cyclic nitroenediamine.

This synthetic approach is highly efficient and provides a direct route to the desired heterocyclic core.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanistic pathway for the synthesis of a cyclic nitroenediamine using this compound and 1,1-bis(methylthio)-2-nitroethene.

Sources

- 1. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Nitroenediamines (EDAMs), and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update from 2012 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Nitroketene N,S-acetals: synergistic building blocks for the synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Center: Prevention of Sulfur Oxidation in N-methyl-2-(methylthio)ethanamine

Welcome to the technical support center for handling N-methyl-2-(methylthio)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile thioether amine in their experimental workflows. The inherent susceptibility of the thioether moiety to oxidation presents a significant challenge, potentially compromising sample integrity, experimental outcomes, and the safety profile of synthesized compounds.

This document provides in-depth, experience-driven troubleshooting advice and validated protocols to mitigate and prevent the oxidation of this compound to its corresponding sulfoxide and sulfone derivatives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: What are the primary oxidation products of this compound?

The primary oxidation products are the corresponding sulfoxide and, upon further oxidation, the sulfone. The thioether sulfur atom is nucleophilic and susceptible to attack by various oxidants, leading to the formation of these more polar and often undesired byproducts.[1][2] The conversion of the non-polar thioether to the polar sulfoxide represents a significant change in the physicochemical properties of the molecule.[1]

Q2: I detected impurities in my sample of this compound. How can I confirm if they are oxidation products?

The most effective methods for identifying sulfoxide and sulfone impurities are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry: Look for mass-to-charge ratios (m/z) corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) and two oxygen atoms (M+32, for the sulfone) relative to the parent compound. High-resolution mass spectrometry can provide definitive elemental compositions.[3][4]

-

NMR Spectroscopy: In ¹H NMR, the protons adjacent to the sulfur will experience a downfield shift upon oxidation. In ¹³C NMR, the carbon atoms bonded to the sulfur will also shift downfield.

Q3: What are the most common sources of oxidation in my experiments?

Oxidation can be initiated by several factors commonly encountered in a laboratory setting:

-

Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can lead to slow oxidation.

-

Peroxide Impurities in Solvents: Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are notorious for forming explosive peroxides over time. These peroxides are potent oxidants for thioethers.[3]

-

Oxidizing Reagents: Direct use of or cross-contamination with oxidizing agents (e.g., hydrogen peroxide, peroxyacids, hypochlorite) will readily oxidize the thioether.[2][5][6]

-

Trace Metal Contamination: Certain metal ions can catalyze oxidation reactions.[3]

Q4: Can I store this compound in a standard laboratory freezer?

While refrigeration is recommended, the primary concern is exposure to air and moisture.[7] The material should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For long-term storage, amber glass vials are preferable to minimize light exposure, which can also promote oxidation.[8]

Section 2: In-Depth Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific oxidation-related issues during your experimental workflow.

Troubleshooting Scenario 1: Unexpected Side Products in a Synthesis Reaction

Problem: You are performing a reaction where this compound is used as a reactant, and you observe significant formation of polar impurities, as indicated by thin-layer chromatography (TLC) or liquid chromatography (LC).

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying oxidation.

Causality Explained:

-

Step 1 (Analyze Impurities): The first logical step is definitive identification. LC-MS is a rapid and sensitive method to check for the characteristic mass additions of oxygen.[3][4]

-

Step 2 (Review Reaction Conditions): If oxidation is confirmed, a systematic review of all reagents and conditions is necessary. Thioethers are generally stable but will react with even mild oxidants.[6] Some reagents, while not obvious oxidants, may contain them as impurities.

-

Step 3 (Check Solvent Purity): Solvents, particularly ethers, are a common hidden source of oxidation.[3] Peroxide test strips are a quick and easy way to check for this. The use of freshly distilled or inhibitor-free solvents that have been properly stored is crucial.

-

Step 4 (Implement Inert Atmosphere): If no obvious source of oxidation is found, the default assumption should be that atmospheric oxygen is the culprit, especially if the reaction involves heating or extended reaction times.

Troubleshooting Scenario 2: Degradation of Stock Solutions Over Time

Problem: A previously pure stock solution of this compound in an organic solvent shows signs of degradation (e.g., discoloration, appearance of new peaks in LC analysis) after a period of storage.

Preventative Measures and Solutions:

| Parameter | Standard Practice | Recommended Best Practice | Rationale |

| Solvent Choice | Using any available appropriate solvent. | Use freshly distilled, de-gassed, or inhibitor-free solvents. | Prevents introduction of peroxide impurities that readily oxidize thioethers.[3] |

| Atmosphere | Stored in a standard screw-cap vial. | Purge the vial headspace with an inert gas (Ar or N₂) before sealing. | Minimizes contact with atmospheric oxygen, a key driver of slow oxidation. |

| Container | Clear glass or plastic container. | Use an amber glass vial sealed with a PTFE-lined cap. | Protects the compound from light, which can catalyze oxidative processes, and ensures an inert seal.[8] |

| Additives | No additives used. | Consider adding a radical scavenger/antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). | Hindered phenols like BHT can inhibit radical-mediated oxidation pathways.[9][10] |

| Temperature | Room temperature storage.[7] | Store at 2-8°C. | Reduces the rate of potential degradation reactions. |

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for handling this compound to prevent oxidation.

Protocol 1: Inert Atmosphere Technique for Reaction Setup

This protocol is essential for any reaction involving this compound, especially those requiring elevated temperatures or long reaction times.

Objective: To create and maintain an oxygen-free environment during a chemical reaction.

Materials:

-

Two-neck or three-neck round-bottom flask

-

Rubber septa

-

Nitrogen or Argon gas source with a bubbler

-

Schlenk line (optional, but recommended)

-

Syringes and needles

Procedure:

-

Assemble Glassware: Assemble the reaction flask with a condenser (if required) and septa on all openings.

-

Dry the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

-

Purge the System: Insert a needle connected to the inert gas source through a septum, and a second "outlet" needle. Allow the gas to flow through the flask for 5-10 minutes to displace all the air.

-

Add Reagents: Add any solid reagents to the flask before purging. Add solvents and liquid reagents, including this compound, via syringe through the septum.

-

Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, evidenced by a slow bubble rate in the bubbler. This prevents air from leaking into the system.

Workflow Diagram:

Caption: Inert atmosphere reaction setup workflow.

Protocol 2: Purification of this compound from its Sulfoxide

In cases where oxidation has already occurred, a purification step is necessary. This protocol describes a method to reduce the sulfoxide back to the desired thioether.

Objective: To chemically reduce the sulfoxide impurity back to the parent thioether.

Disclaimer: This procedure involves reactive chemicals. Please consult relevant safety data sheets (SDS) and perform a thorough risk assessment before proceeding.

Materials:

-

Triflic anhydride (Tf₂O)

-

Potassium iodide (KI)

-

Acetonitrile (anhydrous)

-

Saturated sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Dichloromethane or Ethyl Acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve the Mixture: Dissolve the impure this compound (containing the sulfoxide) in anhydrous acetonitrile.

-

Cool the Solution: Place the reaction flask in an ice bath and cool to 0°C.

-

Add Reagents: Under an inert atmosphere, add potassium iodide (approx. 2 equivalents relative to the estimated sulfoxide content). Then, slowly add triflic anhydride (approx. 1.5 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the sulfoxide by TLC or LC-MS. The reaction is typically complete within a few hours.

-

Workup:

-

Quench the reaction by adding saturated sodium thiosulfate solution to neutralize any remaining iodine.

-

Add saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Final Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Scientific Rationale: This method utilizes a combination of triflic anhydride and potassium iodide, which is a highly effective and chemoselective system for the deoxygenation of sulfoxides.[11] The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a robust choice for purification.

Section 4: References

-

Thioether Antioxidant - Tintoll. (2026, January 8). Retrieved from

-

Thioester Antioxidants - Zeller Polymer Solutions. (2023, August 7). Retrieved from

-

Thioethers | Antioxidant Synergists for Plastics | amfine.com. (n.d.). Retrieved from

-

Klán, P., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Retrieved from

-

Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC. Retrieved from

-

Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC. Retrieved from

-

Stability of Reduced Sulfur Compounds In Inert Glass Canisters. (2020, April 8). Entech Instruments. Retrieved from

-

Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2025, March 19). ACS Publications. Retrieved from

-

Analytical Methods. (n.d.). Retrieved from

-

Thioether Formation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from

-

This compound | 21485-78-9. (n.d.). Sigma-Aldrich. Retrieved from

-

Chemoselective thioether oxidation. (2022, July 10). Reddit. Retrieved from

-

Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from

-

Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. Retrieved from

Sources

- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. This compound | 21485-78-9 [sigmaaldrich.cn]

- 8. entechinst.com [entechinst.com]

- 9. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]

- 10. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]

- 11. Reduction of Sulfoxides [organic-chemistry.org]

Technical Support Center: Optimizing N-Methylation of Aminoethyl Sulfides

Welcome to the Technical Support Center for the N-methylation of aminoethyl sulfides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize the yield and selectivity of your N-methylation reactions.

Introduction: The Chemoselectivity Challenge

The N-methylation of aminoethyl sulfides presents a unique synthetic challenge due to the presence of two nucleophilic centers: the primary or secondary amine and the sulfide (thioether) group. While the amine is the target for methylation, the sulfur atom can also be methylated to form an undesired sulfonium salt. Achieving high chemoselectivity for N-methylation is therefore paramount for a successful synthesis. This guide will explore strategies to navigate this challenge and achieve your desired N-methylated product with high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the N-methylation of aminoethyl sulfides.

Q1: What are the most common side reactions in the N-methylation of aminoethyl sulfides, and how can I minimize them?

The primary side reaction is the S-methylation of the thioether to form a sulfonium salt. Over-methylation of the amine to form a quaternary ammonium salt can also occur, especially with reactive methylating agents like methyl iodide.

-

Minimizing S-methylation:

-

Choice of Methylating Agent: Avoid highly reactive and sterically unhindered methylating agents like methyl iodide when possible. Reagents used in reductive amination or the Eschweiler-Clarke reaction are generally more chemoselective for the amine.

-

Protecting Groups: In challenging cases, protecting the sulfide group can be an effective strategy. However, this adds extra steps to the synthesis. A more common approach is to activate the amine towards methylation, making it a much better nucleophile than the sulfide.

-

Reaction Conditions: Lowering the reaction temperature can sometimes favor N-methylation over S-methylation, as the activation energy for S-methylation may be higher.

-

-

Minimizing Over-methylation:

-

The Eschweiler-Clarke reaction is an excellent choice as it inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts.[1][2]

-

In reductive amination , careful control of the stoichiometry of formaldehyde is crucial. Using a slight excess of the amine substrate relative to the aldehyde can also help to minimize over-methylation.

-

Q2: Which N-methylation method offers the best chemoselectivity for aminoethyl sulfides?

Both the Eschweiler-Clarke reaction and reductive amination are generally preferred over direct alkylation with methyl halides for their superior chemoselectivity in this context.

-

Eschweiler-Clarke Reaction: This method uses formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4][5] It is highly effective for converting primary and secondary amines to their di- and mono-methylated counterparts, respectively. A key advantage is the avoidance of quaternary ammonium salt formation.[1][2]

-

Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from the amine and formaldehyde, followed by reduction.[6][7][8] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often used.[7][9] The choice of reducing agent is critical for chemoselectivity.

Q3: Can I use methyl iodide for N-methylation of aminoethyl sulfides?

While methyl iodide is a common methylating agent, it is generally not the first choice for aminoethyl sulfides due to the high risk of S-methylation. The sulfide is a soft nucleophile and reacts readily with soft electrophiles like methyl iodide. If you must use methyl iodide, consider the following:

-

Amine Activation: Protecting the amine with a group that can be methylated and subsequently deprotected can be a viable strategy. For instance, forming a sulfonamide can increase the acidity of the N-H proton, allowing for deprotonation and methylation under conditions that may not favor S-methylation.

-

Careful control of stoichiometry and reaction conditions is essential, but achieving high selectivity can still be challenging.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the N-methylation of aminoethyl sulfides.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Conversion of Starting Material | 1. Inactive Reagents: Formic acid or formaldehyde (Eschweiler-Clarke) may have degraded. The reducing agent (e.g., NaBH₃CN) may be old or inactive. | 1. Use fresh reagents. Ensure formaldehyde solution is properly stored. Test the activity of the reducing agent on a known substrate. |

| 2. Sub-optimal Reaction Temperature: The reaction may be too slow at the current temperature. | 2. Increase the reaction temperature. The Eschweiler-Clarke reaction is often run at elevated temperatures (e.g., 80-100 °C).[3] Monitor the reaction closely for side product formation. | |

| 3. Incorrect pH: For reductive amination, the pH is critical for imine formation.[7] | 3. Adjust the pH. The optimal pH for imine formation is typically between 4 and 6. Use a buffer or add a mild acid to control the pH. | |

| Formation of S-Methylated Byproduct (Sulfonium Salt) | 1. Highly Reactive Methylating Agent: Use of methyl iodide or dimethyl sulfate. | 1. Switch to a more chemoselective method. Use the Eschweiler-Clarke reaction or reductive amination with a milder reducing agent. |

| 2. High Reaction Temperature or Prolonged Reaction Time: These conditions can promote the less-favored S-methylation. | 2. Optimize reaction conditions. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |

| 3. Substrate Structure: The electronic and steric properties of the aminoethyl sulfide can influence the relative nucleophilicity of the nitrogen and sulfur atoms. | 3. Consider amine activation. Protecting the amine with an o-nitrobenzenesulfonyl (o-NBS) group can activate it for methylation.[10][11][12] The sulfonamide can then be deprotected. | |

| Over-methylation of the Amine (Quaternary Ammonium Salt) | 1. Use of a strong methylating agent like methyl iodide. | 1. Use the Eschweiler-Clarke reaction. This method inherently avoids the formation of quaternary ammonium salts.[1][2] |

| 2. Incorrect stoichiometry in reductive amination. | 2. Carefully control the amount of formaldehyde. Use no more than the stoichiometric amount required for the desired degree of methylation. | |

| Complex Product Mixture / Purification aDifficulties | 1. Multiple side reactions occurring simultaneously. | 1. Re-evaluate the chosen method and conditions. Simplify the reaction by choosing a more selective method. Consider a protecting group strategy for one of the nucleophilic centers. |

| 2. Difficulty in separating the desired product from starting material and byproducts. | 2. Optimize the purification method. For basic amine products, an acidic workup to extract the product into the aqueous phase, followed by basification and extraction into an organic solvent can be effective.[3] Ion-exchange chromatography can also be a powerful tool for separating amines and sulfonium salts. |

Experimental Protocols

Protocol 1: N,N-Dimethylation of a Primary Aminoethyl Sulfide via the Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

-

Primary aminoethyl sulfide (1.0 eq)

-

Formaldehyde (37 wt. % in H₂O, 5.0 eq)

-

Formic acid (98-100%, 5.0 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary aminoethyl sulfide.

-

Add formic acid, followed by the aqueous formaldehyde solution.

-

Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the effervescence ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N,N-dimethylated product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Selective N-Monomethylation of a Primary Aminoethyl Sulfide via Reductive Amination

This protocol aims for monomethylation and requires careful control of stoichiometry.

Materials:

-

Primary aminoethyl sulfide (1.0 eq)

-

Formaldehyde (37 wt. % in H₂O, 1.1 eq)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

-

Methanol (MeOH)

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary aminoethyl sulfide in methanol in a round-bottom flask.

-

Add the aqueous formaldehyde solution (1.1 eq) and stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of methanol.

-

Slowly add the NaBH₃CN solution to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add DCM and saturated NaHCO₃ solution to the residue and extract.

-

Separate the layers and extract the aqueous layer with DCM (2 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-monomethylated product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Visualizing the Chemistry

Reaction Mechanism: Eschweiler-Clarke

Caption: The Eschweiler-Clarke reaction mechanism.

Troubleshooting Workflow

Caption: A troubleshooting workflow for N-methylation.

References

- Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.

- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.

- Biron, E., & Kessler, A. (2005). A general and efficient microwave-assisted procedure for the N-methylation of secondary amines on solid support. The Journal of Organic Chemistry, 70(13), 5183-5189.

- Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society, 119(9), 2301-2302.

- Yang, L., & Chiu, K. (1997). A convenient and efficient N-methylation of amino acids and peptides on solid phase. Tetrahedron Letters, 38(41), 7307-7310.

- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

- Borch, R. F., & Hassid, A. I. (1972). A new method for the methylation of amines. The Journal of Organic Chemistry, 37(10), 1673-1674.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

- Wipf, P., & Miller, C. P. (1993). A new cleavage protocol for the 2-(trimethylsilyl)ethanesulfonyl (SES) protecting group. The Journal of Organic Chemistry, 58(14), 3604-3606.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

- Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.